GDP-beta-L-Fucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These glycans are essential components of glycoproteins and glycolipids, which are involved in various biological processes such as cell-cell adhesion, immune response, and signal transduction . GDP-fucose is synthesized from guanosine diphosphate mannose through a series of enzymatic reactions and is a key substrate for fucosyltransferases .
Wissenschaftliche Forschungsanwendungen
GDP-Fucose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .
5. Wirkmechanismus
GDP-Fucose übt seine Wirkungen aus, indem es als Substrat für Fucosyltransferasen dient, die den Transfer von Fucose auf Glykoproteine und Glykolipide katalysieren . Die molekularen Ziele von GDP-Fucose sind verschiedene Glykoproteine und Glykolipide, die durch Fucosylierung modifiziert werden .
Wirkmechanismus
Target of Action
GDP-beta-L-fucose (GDP-Fuc) is a key substrate for the biosynthesis of fucosyloligosaccharides . It interacts with a variety of enzymes, including fucosyltransferases, which require GDP-Fuc as a substrate . These enzymes are involved in the construction of fucosylated glycans, which play crucial roles in various biological processes .
Mode of Action
The interaction of GDP-Fuc with its target enzymes results in the transfer of L-fucose to oligosaccharides . This process is facilitated by fucosyltransferases, which add L-fucose to the galactose or N-acetylglucosamine moiety of glycans . The addition of fucose can confer unique functional properties to oligosaccharides and is often regulated during ontogeny and cellular differentiation .
Biochemical Pathways
GDP-Fuc is generated via two pathways: the major de novo metabolic pathway and the minor salvage metabolic pathway . The de novo pathway starts from D-mannose conversion into GDP-Fuc via a 5-step reaction . The initial step uses glucokinase (Glk) to catalyze the conversion of D-mannose to mannose-6-phosphate, which is then transformed to mannose-1-phosphate by phosphomannomutase (ManB). Mannose-1-phosphate is then transformed to GDP-D-mannose by mannose-1-phosphate guanyltransferase (ManC). GDP-D-mannose is processed to GDP-Fuc in two additional steps: GDP-D-mannose-4,6-dehydratase (Gmd) converts GDP-D-mannose to GDP-4-keto-6-deoxymannose and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG) produces the end product, GDP-Fuc .
Pharmacokinetics
It’s known that the production of gdp-fuc can be influenced by the manipulation of the biosynthetic pathway for guanosine nucleotides in recombinant escherichia coli . Overexpression of certain enzymes can lead to a significant improvement of GDP-Fuc production .
Result of Action
The production of GDP-Fuc leads to the biosynthesis of fucosyloligosaccharides, which are involved in a wide range of biological functions such as growth promotion of probiotic bacteria, inhibition of pathogens infection, and brain development . Fucosylated glycans also have important roles in blood transfusion reactions, selectin-mediated leukocyte-endothelial adhesion, host–microbe interactions, and numerous ontogenic events .
Action Environment
The production of GDP-Fuc can be influenced by environmental factors. For instance, the overexpression of certain enzymes can enhance GDP-Fuc production .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
GDP-beta-L-fucose interacts with various enzymes in its biosynthetic pathway. The biosynthetic pathway of this compound starts with a dehydration of GDP-D-mannose catalyzed by GDP-D-mannose 4,6-dehydratase (Gmd) creating GDP-4-keto-6-deoxymannose . This is subsequently converted by the GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG; this compound synthetase) to this compound .
Cellular Effects
The effects of this compound on cells are largely related to its role in the biosynthesis of fucosyloligosaccharides. These oligosaccharides are known to activate numerous biological processes, like prevention of infections, probiotic growth, and an improved immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion from GDP-D-mannose. This process is catalyzed by the enzymes Gmd and WcaG . Gmd converts GDP-D-mannose to GDP-4-keto-6-deoxymannose, and WcaG then produces the end product, this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the enzymatic conversion from GDP-D-mannose to this compound has been optimized, and the final product has been purified . The formation of this compound by the recombinant enzymes was verified by HPLC and NMR analyses .
Metabolic Pathways
This compound is involved in the de novo metabolic pathway, which starts from D-mannose conversion into this compound via a 5-step reaction . This pathway involves the enzymes Glk, ManB, ManC, Gmd, and WcaG .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: GDP-fucose can be synthesized via two main pathways: the de novo pathway and the salvage pathway . The de novo pathway involves the conversion of guanosine diphosphate mannose to GDP-fucose through a series of enzymatic reactions catalyzed by GDP-mannose 4,6-dehydratase and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase . The salvage pathway, on the other hand, involves the conversion of free fucose to GDP-fucose .
Industrial Production Methods: Industrial production of GDP-fucose typically involves the use of recombinant Escherichia coli strains that overexpress the enzymes required for the de novo pathway . The process involves the fermentation of these recombinant strains in a controlled environment, followed by the extraction and purification of GDP-fucose using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analysis .
Analyse Chemischer Reaktionen
Arten von Reaktionen: GDP-Fucose unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen:
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Hydroxidionen oder Amine unter basischen Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind fucosylierte Derivate und verschiedene Zwischenprodukte, die in biochemischen Stoffwechselwegen weiter verwendet werden können .
Vergleich Mit ähnlichen Verbindungen
GDP-Fucose ist unter den Nukleotidzuckern einzigartig aufgrund seiner spezifischen Rolle bei der Fucosylierung . Ähnliche Verbindungen sind Guanosindiphosphat-Mannose, Guanosindiphosphat-Glucose und Guanosindiphosphat-Galactose . Während diese Verbindungen auch als Substrate für Glykosyltransferasen dienen, ist GDP-Fucose speziell an der Addition von Fucosylresten an Glykane beteiligt . Diese einzigartige Funktion macht GDP-Fucose unverzichtbar für die Biosynthese von fucosylierten Glykanen und ihren zugehörigen biologischen Funktionen .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway of GDP-beta-L-fucose involves the conversion of GDP-alpha-D-mannose to GDP-beta-L-fucose through a series of enzymatic reactions.", "Starting Materials": [ "GDP-alpha-D-mannose", "NADPH", "H+", "L-fucose" ], "Reaction": [ "GDP-alpha-D-mannose is converted to GDP-4-keto-6-deoxy-D-mannose by GDP-mannose-4,6-dehydratase in the presence of NADPH and H+.", "GDP-4-keto-6-deoxy-D-mannose is converted to GDP-4-keto-6-deoxy-L-mannose by GDP-4-keto-6-deoxy-D-mannose-3-dehydratase in the presence of NADPH and H+.", "GDP-4-keto-6-deoxy-L-mannose is converted to GDP-3,4,6-trideoxy-L-threo-hex-3-enopyranose by GDP-4,6-dehydratase in the presence of NADPH and H+.", "GDP-3,4,6-trideoxy-L-threo-hex-3-enopyranose is converted to GDP-beta-L-fucose by GDP-3,6-epimerase in the presence of NADPH and H+.", "L-fucose is used as a substrate in the reaction catalyzed by GDP-3,6-epimerase." ] } | |
CAS-Nummer |
15839-70-0 |
Molekularformel |
C16H25N5O15P2 |
Molekulargewicht |
589.3 g/mol |
IUPAC-Name |
[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5+,7+,8-,9+,10?,11-,14+,15+/m0/s1 |
InChI-Schlüssel |
LQEBEXMHBLQMDB-CQNJXGQFSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Q1: What is the primary biological role of guanosine 5'-diphosphate-beta-L-fucose (GDP-beta-L-fucose)?
A1: this compound serves as the primary donor substrate for fucosyltransferases, a class of enzymes that catalyze the transfer of fucose from this compound to various acceptor molecules, including oligosaccharides, glycoproteins, and glycolipids. [, , ] This fucosylation process is crucial for the biosynthesis of various glycoconjugates involved in a wide array of biological processes. [, ]
Q2: How does the availability of this compound impact the synthesis of other nucleotide sugars?
A2: Research suggests that this compound can act as a feedback inhibitor of enzymes involved in the biosynthesis of other nucleotide sugars. Specifically, this compound strongly inhibits thyroid fucokinase, an enzyme involved in L-fucose utilization. [] Additionally, GDP-alpha-D-mannose pyrophosphorylase, an enzyme involved in guanosine 5'-diphosphate-alpha-D-mannose (GDP-alpha-D-mannose) synthesis, is competitively inhibited by GDP-alpha-D-mannose, a precursor of this compound. [] This suggests a potential regulatory mechanism for controlling the flux of sugar nucleotides within the cell.
Q3: Which enzymes are involved in the biosynthesis and utilization of this compound?
A3: Several key enzymes participate in this compound metabolism:
- GDP-D-mannose 4,6-dehydratase (Gmd): Catalyzes the dehydration of GDP-D-mannose to GDP-4-keto-6-deoxymannose, the first committed step in this compound biosynthesis. [] Gmd is subject to feedback inhibition by this compound. []
- GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG / this compound synthetase): Converts GDP-4-keto-6-deoxymannose to this compound. [] This enzyme requires NADPH as a cofactor and exhibits a preference for divalent cations like Mg2+ and Ca2+. []
- Fucokinase: Phosphorylates L-fucose to beta-L-fucopyranosyl phosphate, an intermediate in an alternative salvage pathway for this compound synthesis. [, ]
- guanosine triphosphate-L-fucose pyrophosphorylase (GFPP): Catalyzes the reversible formation of this compound from guanosine triphosphate and beta-l-fucose-1-phosphate in a salvage pathway, primarily in the liver and kidneys. [, ]
- Fucosyltransferases: Utilize this compound as a donor substrate to transfer fucose to various acceptor molecules, forming alpha1,6- or other linkages. [, ]
Q4: What are the structural features of this compound that are important for its recognition by enzymes?
A4: Studies using substrate analogues and enzyme kinetics have revealed several key structural features of this compound crucial for enzyme recognition:
- Guanine base: The purine base moiety is a major determinant of substrate specificity for enzymes like GFPP. []
- Diphosphate group: The diphosphate group is critical for binding to fucosyltransferases, such as FUT8. []
- Beta-L-fucose configuration: The specific stereochemistry of the fucose moiety is essential for recognition by enzymes involved in both the synthesis and utilization of this compound. [, ] For example, GDP-mannose mannosyl hydrolase (Gmm) exhibits specificity towards GDP-alpha-D-mannose and shows limited activity with this compound. []
Q5: How is this compound typically synthesized in the laboratory?
A5: Several methods have been developed for the chemical synthesis of this compound:
- Chemo-enzymatic synthesis: Utilizes readily available L-fucose and leverages the activity of enzymes like fucokinase and guanosine triphosphate-L-fucose pyrophosphorylase to generate this compound. This approach often involves a multi-step process and requires optimization for large-scale production. [, ]
- Direct displacement of acylated glycosyl bromides: This chemical method allows for stereoselective synthesis of this compound by reacting an acylated fucosyl bromide with a nucleoside 5'-diphosphate. []
Q6: Are there any known inhibitors of enzymes involved in this compound metabolism?
A6: While research on specific inhibitors is ongoing, several studies provide insights into potential targets:
- This compound analogues: Designing stable analogues of this compound with modifications to the sugar or nucleotide moiety holds promise for developing potent and selective inhibitors of fucosyltransferases. [, ]
- Amino sugar derivatives: Certain amino sugar derivatives have shown inhibitory activity against alpha-L-fucosidase, an enzyme involved in the degradation of L-fucose. [] Further exploration of these compounds could lead to inhibitors targeting this compound biosynthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.